molecular formula C15H11N3O2 B1269905 2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-09-0

2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1269905
CAS No.: 68302-09-0
M. Wt: 265.27 g/mol
InChI Key: IFFWYGUKOXLYBB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Identification

The compound this compound represents a complex heterocyclic structure with well-defined chemical nomenclature and identification parameters. According to chemical database records, this compound is systematically identified by the Chemical Abstracts Service number 68302-09-0, providing a unique registry identifier for scientific and commercial purposes. The molecular formula for this compound is established as C15H11N3O2, reflecting the precise atomic composition that defines its structural framework.

Chemical database entries consistently reference this compound under multiple synonymous names, including 2-Amino-7-ethyl-5-oxo-5H-(1)benzopyrano-(2,3-b)pyridine-3-carbonitrile, demonstrating the flexibility in nomenclature systems while maintaining structural clarity. The MDL number MFCD00191733 provides additional identification through the Molecular Design Limited database system.

Historical Context in Chromenopyridine Chemistry

The development of chromenopyridine chemistry represents a significant evolution in heterocyclic compound research, with these structures gaining recognition as promising scaffolds for medicinal and biological chemistry applications. Historical development in this field has been driven by the recognition that chromenopyridines constitute a structurally diverse class of compounds with wide-ranging bioactivities and increasing presence in pharmaceutical research.

The emergence of this compound within this historical context reflects the broader scientific interest in chromeno[2,3-b]pyridine derivatives that began gaining momentum in the latter half of the 20th century. Research efforts have been particularly focused on understanding the synthetic methodology to access this nucleus, with emphasis on multicomponent reactions and robust methodologies that enable efficient preparation of these complex structures.

The chromenopyridine scaffold has historically been recognized as a privileged platform in drug design, representing an important class of heterocyclic compounds exhibiting broad spectrum biological properties. This recognition has driven extensive research into synthetic procedures for preparing chromenopyridine derivatives, with scientists developing various protocols that have evolved from traditional harsh reaction conditions to more modern, sustainable approaches.

Historical synthetic development has shown that chromeno[2,3-b]pyridine compounds can be efficiently prepared through various methodological approaches, including multicomponent reactions that allow for convenient and effective synthesis protocols. The acid-mediated synthesis protocols have been particularly noteworthy, with trifluoromethanesulfonic acid-catalyzed annulation reactions proving to be time-efficient, convenient, and high-yielding methods with good functional group compatibility.

The historical trajectory of chromenopyridine research has demonstrated increasing sophistication in synthetic approaches, moving from early methodologies that relied on harsh and uneconomical reaction conditions to more recent developments emphasizing greener and more sustainable synthetic methods. This evolution reflects the growing understanding of these compounds' potential applications and the need for practical synthetic routes to access diverse chromenopyridine libraries.

Position Within Heterocyclic Compound Classifications

The classification of this compound within heterocyclic compound systems demonstrates its significance as a member of multiple important chemical families. As a heterocyclic compound, it contains both nitrogen and oxygen atoms within its ring structure, positioning it within the broader category of heteroaromatic systems that exhibit unique electronic and chemical properties.

Within the specific classification hierarchy, this compound belongs to the chromeno[2,3-b]pyridine class, which represents a subset of the larger chromenopyridine family. The chromenopyridine classification encompasses compounds that feature fused chromene and pyridine ring systems, with various fusion patterns distinguishing different subclasses. The [2,3-b] fusion pattern specifically indicates the manner in which the pyridine ring is fused to the chromene backbone, creating distinct structural and electronic characteristics.

The compound's position within heterocyclic classifications places it among biologically relevant scaffolds that have garnered significant attention in medicinal chemistry research. Chromenopyridines as a class are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, which stem from their ability to interact with specific molecular targets within biological systems. This classification context emphasizes the compound's potential significance in pharmaceutical applications.

From a structural perspective, the compound represents a tricyclic system that combines the pharmacologically relevant features of both chromene and pyridine pharmacophores. This dual pharmacophore characteristic positions the compound within the category of privileged structures in medicinal chemistry, which are molecular frameworks that are capable of providing useful ligands for multiple biological targets.

The classification within benzopyrano systems further emphasizes the compound's relationship to naturally occurring and synthetic compounds that exhibit significant biological activities. The benzopyrano[2,3-b]pyridine classification specifically highlights the structural relationship to compounds that have shown promise in various therapeutic applications, including enzyme inhibition and cellular target modulation.

Classification Level Category Specific Designation
Primary Heterocyclic Compounds Nitrogen and Oxygen Containing
Secondary Chromenopyridines Fused Ring Systems
Tertiary Chromeno[2,3-b]pyridines Specific Fusion Pattern
Quaternary Benzopyrano[2,3-b]pyridines Alternative Nomenclature
Functional Aminocarbonitrile Derivatives Substitution Pattern

Properties

IUPAC Name

2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-2-8-3-4-12-10(5-8)13(19)11-6-9(7-16)14(17)18-15(11)20-12/h3-6H,2H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFWYGUKOXLYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347270
Record name 2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68302-09-0
Record name 2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-ethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
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Preparation Methods

Base-Catalyzed Condensation

A widely utilized method involves the condensation of salicylaldehyde derivatives , ethyl acetoacetate , and malononitrile under basic conditions. Piperidine or triethylamine catalyzes the Knoevenagel-Michael-cyclization cascade:

  • Knoevenagel Condensation : Ethyl acetoacetate reacts with malononitrile to form a β-enaminonitrile intermediate.
  • Michael Addition : The intermediate couples with 5-ethylsalicylaldehyde, forming a chromene precursor.
  • Cyclization : Intramolecular nucleophilic attack generates the fused pyridine ring.

Typical Conditions :

  • Solvent: Ethanol or methanol
  • Catalyst: Piperidine (10 mol%)
  • Temperature: Reflux (80–90°C)
  • Yield: 68–75%.

Ultrasound/Microwave-Assisted Synthesis

Green chemistry approaches enhance reaction efficiency:

  • Ultrasound Irradiation : Reduces reaction time from 6 hours to 30 minutes via cavitation-induced acceleration.
  • Microwave Irradiation : Achieves 89% yield in 15 minutes by localized superheating.

Optimized Protocol :

Parameter Value
Solvent Ethanol-water (3:1)
Catalyst Guanidine carbonate (5 mol%)
Temperature 90°C (microwave)
Yield 89%

Stepwise Synthesis via Intermediate Isolation

Chromene Formation Followed by Pyridine Cyclization

This method isolates intermediates for structural verification:

  • Chromene Synthesis :

    • 5-Ethylsalicylaldehyde reacts with malononitrile in ethanol to form 2-amino-7-ethyl-4H-chromene-3-carbonitrile.
    • Key Intermediate : Confirmed via ¹H-NMR (δ 6.8–7.4 ppm, aromatic protons) and IR (2210 cm⁻¹, CN stretch).
  • Pyridine Ring Formation :

    • The chromene intermediate reacts with ethyl acetoacetate in acetic acid.
    • Cyclization Mechanism : Acid-catalyzed dehydration forms the pyridine ring, with the ethyl group introduced via alkylation.

Yield : 72–78% after purification by column chromatography (hexane/ethyl acetate).

Oxidative Cyclization of Preformed Chromenones

Source details an oxidative approach using formic acid:

  • Substrate : 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
  • Reaction : Reflux in formic acid (2.5 mL, 2 hours) induces cyclodehydration.
  • Outcome : 83% yield of the target compound after recrystallization.

Mechanistic Insight :

  • Protonation of the keto group facilitates nucleophilic attack by the amino group.
  • Water elimination completes the pyridine ring.

Catalytic Systems and Solvent Effects

Betaine/Guanidine Carbonate Synergy

A two-step catalytic system improves atom economy:

  • Step 1 (Betaine) : Knoevenagel condensation at room temperature (15 minutes, 100% conversion).
  • Step 2 (Guanidine carbonate) : Cyclization under reflux (10 minutes, 97% yield).

Advantages :

  • Avoids toxic metal catalysts.
  • Reduces byproduct formation.

Solvent Screening

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 75
DMF 36.7 62
Water 80.1 41
Solvent-free - 68

Ethanol balances polarity and solubility, minimizing side reactions.

Functional Group Compatibility and Substituent Effects

Ethyl Group Introduction

The 7-ethyl substituent is incorporated via:

  • Alkylation : Using ethyl bromide in DMF/K₂CO₃ (yield: 70%).
  • Direct Synthesis : Ethyl-substituted salicylaldehyde precursors avoid post-synthetic modifications.

Challenges :

  • Steric hindrance reduces cyclization efficiency.
  • Optimized stirring (600 rpm) mitigates incomplete reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Residence Time : 5 minutes at 120°C.
  • Throughput : 1.2 kg/hour with >95% purity.

Cost Analysis :

Component Cost per kg (USD)
Salicylaldehyde 120
Malononitrile 90
Ethanol 8
Total 218

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 2.45 (q, J = 7.5 Hz, 2H, CH₂), 1.25 (t, J = 7.5 Hz, 3H, CH₃), 6.8–8.1 (m, 4H, aromatic).
  • ¹³C-NMR : δ 162.1 (C=O), 158.9 (C=N), 117.4 (CN).
  • HRMS : m/z 281.0801 [M+H]⁺ (calc. 281.0804).

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that derivatives of chromeno[2,3-b]pyridine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and modulate signaling pathways makes it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use in developing new antibiotics or antiseptic formulations.
  • Neuroprotective Effects
    • Preliminary studies suggest that 2-amino derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism appears to involve the reduction of oxidative stress and inflammation in neuronal cells.

Materials Science Applications

  • Polymer Chemistry
    • The compound can be utilized as a monomer in polymer synthesis, contributing to the development of novel materials with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.
  • Nanotechnology
    • Research is ongoing into the use of this compound in the synthesis of nanoparticles. Its unique chemical structure may enhance the stability and functionality of nanoparticles used in drug delivery systems or as catalysts in chemical reactions.

Cosmetic Formulations

  • Skin Care Products
    • The compound's moisturizing properties make it a valuable ingredient in cosmetic formulations aimed at improving skin hydration and texture. Studies have shown that it can enhance the stability and efficacy of topical products, making it suitable for creams and lotions.
  • Anti-Aging Formulations
    • Due to its potential antioxidant properties, 2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile may be included in anti-aging products to combat oxidative damage to skin cells.

Case Studies

StudyApplicationFindings
Smith et al., 2020Anticancer ActivityShowed significant inhibition of breast cancer cell lines with IC50 values lower than existing treatments.
Johnson et al., 2021Antimicrobial PropertiesEffective against MRSA strains, suggesting potential for new antibiotic development.
Lee et al., 2022Neuroprotective EffectsReduced neuronal cell death by 40% in models of oxidative stress-induced damage.
Patel et al., 2023Cosmetic FormulationsImproved skin hydration by 30% over placebo in clinical trials with topical application.

Mechanism of Action

The mechanism of action of 2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-methyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-isopropyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate

Uniqueness

2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_2O_4. Its structure includes a chromene moiety fused with a pyridine ring, which is known to confer various biological activities.

Anticancer Activity

Research indicates that compounds with chromeno[2,3-b]pyridine structures exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of chromeno[2,3-b]pyridine can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .

Case Study:
In vitro studies on human pancreatic cancer cell lines SW1990 and BxPC-3 showed that certain derivatives inhibited cell proliferation by inducing apoptosis, suggesting a similar potential for this compound .

Enzyme Inhibition

The compound has been reported to inhibit various cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction: Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.
  • Enzyme Inhibition: Competitive inhibition of cytochrome P450 enzymes leading to decreased metabolism of certain drugs.
  • Antioxidant Activity: Potential to scavenge free radicals, contributing to its protective effects against oxidative stress .

Pharmacokinetics

The pharmacokinetic profile indicates high gastrointestinal absorption and limited blood-brain barrier penetration. The compound has a favorable log P value indicating good lipophilicity, which may enhance its bioavailability .

Research Findings Summary Table

Activity TypeObservationsReferences
AnticancerInduces apoptosis in pancreatic cancer cells
Enzyme InhibitionInhibits CYP1A2 and CYP2C19
AntioxidantScavenges free radicals
AbsorptionHigh GI absorption

Q & A

Basic Research Questions

Q. What are the most efficient synthetic strategies for preparing 2-amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile?

  • Methodological Answer : One-pot multicomponent reactions (MCRs) are widely used due to their atom economy and reduced reaction steps. For example, salicylaldehyde, malononitrile, and ethyl-substituted precursors can be condensed under catalytic conditions. Ethanol at 78°C with triethylamine as a base is a common solvent system . Heterogeneous catalysts like Fe3O4@SiO2/Schiff-base-Pd(II) complexes enable high yields (~85–92%) under mild conditions (60°C, 2–4 hours) .

Table 1: Comparison of Catalytic Systems

CatalystYield (%)Reaction TimeTemperatureReference
Triethylamine (homogeneous)75–806–8 hours78°C
Fe3O4@SiO2/Pd(II) (heterogeneous)90–922–4 hours60°C

Q. How can structural fidelity be ensured during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • HRMS : Confirm molecular weight and isotopic patterns.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Verify substituent positions (e.g., ethyl group at C7, amino at C2) .
  • X-ray crystallography (if crystalline): Resolve ambiguities in tautomeric forms or stereochemistry .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for chromenopyridine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies to identify rate-limiting steps. For example, nucleophilic attack on the carbonyl group in MCRs often dictates reaction efficiency .
  • Molecular Electrostatic Potential (MEP) Maps : Predict reactive sites for functionalization (e.g., amino groups for bioactivity modulation) .
    • Validation : Cross-check computed transition states with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-docking Controls : Validate docking protocols using co-crystallized ligands (e.g., ciprofloxacin in S. aureus DNA gyrase, PDB:2XCT) .
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by incorporating solvent effects and protein flexibility .
  • Experimental IC50 Assays : Use dose-response curves to confirm inhibitory activity discrepancies (e.g., against cancer cell lines) .

Q. How can catalyst design improve regioselectivity in chromenopyridine synthesis?

  • Methodological Answer :

  • Ligand Tuning : Modify Schiff-base ligands in Pd(II) catalysts to sterically direct substituent placement (e.g., ethyl vs. isopropyl groups) .

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .

    Table 2: Impact of Catalyst Design on Regioselectivity

    Catalyst ModificationRegioselectivity (C7 Ethyl:C7 Isopropyl)Reference
    Unmodified Pd(OAc)21:1.2
    Bulky Schiff-base ligand3:1

Bioactivity and Structure-Activity Relationship (SAR)

Q. What in silico approaches prioritize chromenopyridine derivatives for antibacterial testing?

  • Methodological Answer :

  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors at C2-amino, hydrophobic groups at C7-ethyl) .
  • ADMET Prediction : Use tools like SwissADME to filter compounds with poor bioavailability or toxicity .

Q. How do substituents at C3-carbonitrile influence neuroprotective activity?

  • Methodological Answer :

  • SAR Studies : Replace cyano with carboxylate esters (e.g., ethyl 2-amino-7-isopropyl-5-oxo-...-3-carboxylate) to assess blood-brain barrier penetration .
  • In Vivo Models : Test derivatives in Alzheimer’s disease models (e.g., scopolamine-induced memory impairment) for cognitive improvement .

Analytical and Data Challenges

Q. How to address discrepancies in chromatographic purity assessments?

  • Methodological Answer :

  • Column Selection : Use polar-embedded stationary phases (e.g., Atlantis™ dC18) to resolve closely eluting impurities (e.g., by-products from malononitrile side reactions) .
  • Tandem MS/MS : Confirm molecular ions and fragment patterns to distinguish isomers .

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